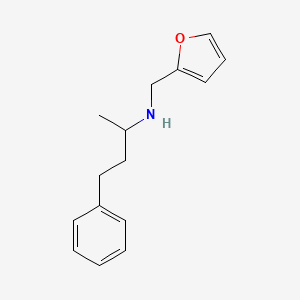![molecular formula C13H20BrNO4 B3853518 2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3853518.png)
2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol
Overview
Description
2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound characterized by the presence of a bromine atom, two methoxy groups, and a hydroxyethylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol typically involves multiple steps, starting with the bromination of 2,4-dimethoxybenzyl alcohol to introduce the bromine atom. This is followed by the reaction with 2-hydroxyethylamine to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The hydroxyethylamino group may also play a role in modulating the compound’s activity by interacting with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 2-Bromo-4,5-dimethoxyphenyl)methylamine
- 2-Hydroxyethylamine derivatives
Uniqueness
2-[(5-Bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-bromo-2,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-18-12-8-13(19-2)11(14)7-10(12)9-15(3-5-16)4-6-17/h7-8,16-17H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLWBPCDYBOGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN(CCO)CCO)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methylphenyl)methyl]-1H-indazol-5-amine](/img/structure/B3853452.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarbaldehyde](/img/structure/B3853459.png)
![1-[4-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3853474.png)

![2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol](/img/structure/B3853502.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3853517.png)
![Ethyl 4-[(4-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B3853526.png)
![2,2'-{[3-(4-chlorophenoxy)benzyl]imino}diethanol](/img/structure/B3853534.png)

![{[5-(1-methoxyethyl)-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3853540.png)
![N-[(E)-2-methyl-3-phenylprop-2-enyl]-1H-indazol-5-amine](/img/structure/B3853544.png)
![2-morpholin-4-yl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B3853545.png)


